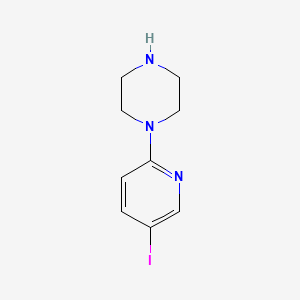

1-(5-Iodopyridin-2-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-iodopyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKJIJFTSAYHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590311 | |

| Record name | 1-(5-Iodopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219635-89-9 | |

| Record name | 1-(5-Iodo-2-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219635-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Iodopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(5-Iodopyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(5-Iodopyridin-2-yl)piperazine, a key intermediate in pharmaceutical research. This document details the prevalent synthetic methodologies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. The presence of the piperazine moiety, a common pharmacophore, and the reactive iodine atom on the pyridine ring, makes it a versatile precursor for various cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.[1] This guide will focus on the most common and effective methods for its synthesis: the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).

Synthetic Methodologies

The synthesis of this compound is primarily achieved through two robust methods:

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-nitrogen (C-N) bonds.[2][3] It involves the reaction of an aryl halide (in this case, 2-bromo-5-iodopyridine or 2-chloro-5-iodopyridine) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base. This method is often favored for its high yields and broad substrate scope.

-

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a leaving group (such as a halogen) on an electron-deficient aromatic ring by a nucleophile (piperazine).[4][5][6] The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates this reaction at the 2-position. This method can be a more cost-effective alternative to palladium-catalyzed reactions, though it may require more forcing conditions.

Core Synthesis Protocol: Buchwald-Hartwig Amination

This section provides a detailed experimental protocol for the synthesis of this compound via Buchwald-Hartwig amination, a widely adopted and efficient method.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

2-Chloro-5-iodopyridine

-

Piperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-5-iodopyridine (1.0 equiv), piperazine (1.5 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the Buchwald-Hartwig amination synthesis of this compound.

| Parameter | Value |

| Starting Material | 2-Chloro-5-iodopyridine |

| Reagent | Piperazine |

| Molar Ratio (Aryl Halide:Amine:Base) | 1 : 1.5 : 1.4 |

| Palladium Catalyst | Pd₂(dba)₃ (2 mol%) |

| Ligand | Xantphos (4 mol%) |

| Base | Sodium tert-butoxide (NaOt-Bu) |

| Solvent | Toluene |

| Temperature | 100-110 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-90% |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is sensitive to air and light and should be handled with care.[1] It is recommended to store the compound in a cool, dry, and well-sealed container. For detailed safety information, please refer to the Safety Data Sheet (SDS). This product is intended for research use only and is not for diagnostic or therapeutic purposes.[1]

References

- 1. This compound|CAS 219635-89-9 [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 1-(5-Iodopyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(5-Iodopyridin-2-yl)piperazine, a key chemical intermediate in pharmaceutical research and development. This document is intended to serve as a valuable resource for researchers and scientists involved in drug discovery and development by presenting key data, experimental methodologies, and relevant biological context.

Core Physicochemical Data

The following table summarizes the known and computationally predicted physicochemical properties of this compound. Understanding these properties is crucial for predicting the compound's behavior in biological systems and for designing future experiments.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂IN₃ | [1][2] |

| Molecular Weight | 289.12 g/mol | [1][2] |

| Melting Point | ~135°C (with decomposition) | [1] |

| LogP (Computed) | 1.0958 | [2] |

| Topological Polar Surface Area (TPSA) | 28.16 Ų | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

| Purity | ≥98% | [2] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination and verification of physicochemical properties. The following are standard methodologies applicable to piperazine derivatives.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and receptor interaction.[3] Potentiometric titration is a precise method for determining the pKa of a substance.[3]

Methodology:

-

Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent, typically water or a co-solvent system if solubility is limited.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[3]

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[3]

Solubility Determination (Shake-Flask Method)

Solubility is a key determinant of a drug's absorption and bioavailability.[3] The shake-flask method is a standard and reliable procedure for determining the equilibrium solubility of a compound.[3]

Methodology:

-

Equilibration: An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline) in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and filtration.[3]

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). A calibration curve with standard solutions of known concentrations is used for accurate quantification.[3]

Visualizing Experimental and Biological Contexts

The following diagrams, created using the DOT language, illustrate a general experimental workflow and the potential involvement of piperazine derivatives in biological signaling pathways.

General experimental workflow for the synthesis and characterization of this compound.

Hypothetical signaling pathway interactions for piperazine derivatives.

Biological Context and Significance

Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[4] These compounds are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3] The specific biological activity of a piperazine derivative is largely determined by the substituents on the piperazine ring.[4]

For instance, arylpiperazine derivatives are well-known for their interactions with serotonergic and dopaminergic receptors, leading to their use as antipsychotic and antidepressant agents. The introduction of different functional groups can modulate the pharmacokinetic and pharmacodynamic properties of these molecules.[4] this compound, with its iodinated pyridine moiety, serves as a versatile intermediate for the synthesis of more complex molecules through cross-coupling reactions, allowing for the exploration of a wide chemical space in the pursuit of novel therapeutic agents.[1]

Handling and Storage

This compound is sensitive to air and light.[1] It should be stored in a cool, dry, and well-sealed container to maintain its integrity.[1] For detailed safety information, refer to the material safety data sheet (MSDS).

References

An In-Depth Technical Guide to 1-(5-Iodopyridin-2-yl)piperazine: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Iodopyridin-2-yl)piperazine, identified by the CAS number 219635-89-9, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structure, combining a piperazine ring with an iodinated pyridine moiety, renders it a versatile intermediate for the synthesis of complex molecules targeting a wide array of biological pathways. The presence of the iodine atom is particularly significant, as it provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of diverse chemical functionalities. This guide provides a comprehensive overview of the physicochemical properties, a representative synthetic protocol, and its application in the development of advanced pharmaceutical agents.

Core Compound Identification and Properties

This compound is a well-characterized organic compound used primarily in research and development.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 219635-89-9 | [1] |

| Molecular Formula | C₉H₁₂IN₃ | [1] |

| Molecular Weight | 289.12 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC(=NC=C1I)N2CCNCC2 | |

| Physical Form | Solid | |

| Melting Point | Approximately 135°C (with decomposition) | [1] |

| Storage Conditions | Store in a cool, dry, and well-sealed container, protected from air and light. | [1] |

Chemical Structure

The chemical structure of this compound is presented below:

Role in Drug Discovery and Development

The piperazine moiety is considered a "privileged scaffold" in drug design, appearing in a vast number of approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and central nervous system (CNS) targeted agents. The versatility of the piperazine ring is attributed to its ability to improve the physicochemical properties of a molecule, such as solubility and bioavailability, and to establish crucial interactions with biological targets.

This compound serves as a valuable intermediate, leveraging the reactivity of the carbon-iodine bond for the construction of more elaborate molecular architectures. This is most commonly achieved through metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the strategic connection of the iodopyridine core to other molecular fragments, a key step in the synthesis of novel drug candidates.

Representative Synthetic Protocol

While specific industrial synthesis protocols for this compound can be proprietary, a general and widely applicable method involves the nucleophilic aromatic substitution (SNAr) of a suitable dihalopyridine precursor with piperazine. A representative experimental protocol is detailed below.

Reaction: Synthesis of this compound from 2-Chloro-5-iodopyridine and Piperazine.

Materials:

-

2-Chloro-5-iodopyridine

-

Piperazine (anhydrous)

-

A suitable high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

Experimental Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-iodopyridine (1.0 equivalent) and a high-boiling point solvent under an inert atmosphere.

-

Add an excess of anhydrous piperazine (typically 2-4 equivalents) to the reaction mixture.

-

Add a non-nucleophilic base (1.5-2.0 equivalents) to scavenge the hydrochloric acid byproduct.

-

Heat the reaction mixture to a temperature between 100-150°C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

The following diagram illustrates the logical workflow of this synthesis.

Caption: A flowchart of the synthetic procedure for this compound.

Application in the Synthesis of a Biologically Active Molecule: A Case Study

To illustrate the utility of this compound, we will consider its hypothetical use in the synthesis of a novel kinase inhibitor via a Suzuki coupling reaction. Kinase inhibitors are a major class of targeted cancer therapeutics.

Hypothetical Target Molecule: A novel inhibitor of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.

Experimental Protocol: Suzuki Coupling

-

In a reaction vessel, dissolve this compound (1.0 equivalent) and a suitable boronic acid or boronate ester (1.1 equivalents) in a solvent system such as a mixture of toluene, ethanol, and water.

-

Add a base, typically an aqueous solution of sodium carbonate or potassium carbonate (2.0 equivalents).

-

Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100°C) and monitor the reaction until completion.

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the final compound using standard techniques such as column chromatography or recrystallization.

The diagram below outlines the logical relationship in this synthetic strategy.

Caption: The role of this compound in synthesizing a potential kinase inhibitor.

Conclusion

This compound is a strategically important intermediate in the field of drug discovery and development. Its well-defined structure and the reactivity of its iodo-substituent provide medicinal chemists with a reliable and versatile tool for the synthesis of novel, complex, and potentially therapeutic molecules. The principles and protocols outlined in this guide highlight its significance and provide a framework for its effective utilization in research settings. As the demand for new and effective pharmaceuticals continues to grow, the importance of such key building blocks in the synthetic chemist's arsenal cannot be overstated.

References

solubility and stability of 1-(5-Iodopyridin-2-yl)piperazine

An In-depth Technical Guide on the Solubility and Stability of 1-(5-Iodopyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a piperazine ring attached to an iodopyridine moiety, makes it a versatile intermediate for the synthesis of more complex molecules, particularly through metal-catalyzed cross-coupling reactions where the iodine atom can be readily functionalized.[1] The piperazine scaffold is a privileged structure in drug development, known to impart favorable pharmacokinetic properties and to interact with a variety of biological targets.[2] This guide provides a comprehensive overview of the available data and standard methodologies for assessing the solubility and stability of this compound.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in public literature, some key physicochemical properties have been reported. These properties are fundamental for its handling, formulation, and development as a potential pharmaceutical agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 219635-89-9 | [3][4] |

| Molecular Formula | C₉H₁₂IN₃ | [1][3] |

| Molecular Weight | 289.12 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | ~135°C (with decomposition) | [1] |

| Sensitivity | Sensitive to air and light | [1] |

| Storage | 4°C, protect from light | [3] |

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not readily found in published literature. However, the solubility of the parent compound, piperazine, can provide some general guidance. Piperazine itself is freely soluble in water and glycerol but has limited solubility in ether.[5] The introduction of the bulky, hydrophobic iodopyridinyl group is expected to decrease aqueous solubility compared to the parent piperazine.

Table 2: Qualitative Solubility of Piperazine

| Solvent | Solubility |

| Water | Freely Soluble |

| Glycerol | Freely Soluble |

| Glycols | Freely Soluble |

| Ethanol (95%) | Soluble (1 g in 2 ml) |

| Methanol | Readily Soluble |

| Chloroform | Very Soluble |

| Benzene | Slightly Soluble |

| Heptane | Slightly Soluble |

| Ether | Insoluble |

Source:[5]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[6] This protocol is based on standard industry practices.

Objective: To determine the equilibrium solubility of this compound in a specific solvent system at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., phosphate buffer pH 7.4, water, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with low analyte binding)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.[6]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[6] The pH of the suspension should be verified at the beginning and end of the experiment, especially for ionizable compounds.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid using either centrifugation or filtration. This step must be performed at the same temperature as the equilibration to prevent changes in solubility.[6]

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for determining thermodynamic solubility.

Stability Profile

The stability of an Active Pharmaceutical Ingredient (API) is critical for ensuring its safety, quality, and efficacy over its shelf life.[2] this compound is reported to be sensitive to light, and its stability can be influenced by temperature, humidity, pH, and oxidative conditions.[1]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods. These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.

Table 3: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or up to 60°C.[5] |

| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or up to 60°C.[5] |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.[7] |

| Thermal | Solid drug substance heated at a high temperature (e.g., 80°C). |

| Photolytic | Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). |

Note: The goal is typically to achieve 5-20% degradation of the parent compound.[5]

Potential degradation of the piperazine ring can occur via oxidation, leading to products like N-oxides or ring-opened derivatives such as ethylenediamine and N-formylpiperazine.[8][9][10][11]

Experimental Protocol: API Stability Testing (ICH Q1A)

This protocol outlines the requirements for long-term and accelerated stability studies as per ICH guidelines.

Objective: To evaluate the stability of this compound under defined storage conditions to establish a re-test period.

Materials:

-

At least three primary batches of the API.[2]

-

Container closure system that is the same as or simulates the proposed packaging for storage and distribution.

-

Calibrated stability chambers capable of controlling temperature and relative humidity (RH).

-

Validated stability-indicating analytical method (e.g., HPLC).

Procedure:

-

Protocol Development: Create a formal stability protocol detailing the batches to be tested, storage conditions, testing frequency, and analytical methods.[2]

-

Batch Selection: Use at least three primary batches manufactured by a process that simulates the final production process.[2]

-

Storage Conditions:

-

Testing Frequency:

-

Attributes to Test: Monitor attributes susceptible to change, which may include:

-

Appearance

-

Assay (potency)

-

Degradation products/Impurities

-

Moisture content

-

-

Evaluation: Analyze the data to identify any trends in degradation or changes in physical properties. A significant change is defined as a failure to meet the specification. If significant change occurs during accelerated testing, intermediate testing (e.g., 30°C ± 2°C / 65% RH ± 5% RH) should be conducted.

Caption: General workflow for API stability testing.

Synthetic and Biological Context

General Synthetic Route

Arylpiperazines like this compound are commonly synthesized via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.[13] A typical SNAr approach involves the reaction of an electron-deficient halopyridine with piperazine.

Caption: Logical relationship in the synthesis of the title compound.

Potential Biological Targets and Signaling Pathways

The arylpiperazine scaffold is a well-established pharmacophore that targets aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D₂) receptors in the central nervous system (CNS).[2][14] Ligands of these receptors are crucial for treating psychiatric disorders like depression, anxiety, and schizophrenia.[2][6]

For instance, many arylpiperazine-containing drugs act as agonists or antagonists at various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A).[6][14] A drug binding to the 5-HT1A receptor, which is an inhibitory autoreceptor, can modulate the release of serotonin, thereby influencing mood and behavior. This interaction initiates a downstream signaling cascade, often involving the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Conclusion

This compound is a key intermediate in pharmaceutical research, possessing a scaffold common to many centrally-acting drugs. While specific, publicly available data on its quantitative solubility and stability are limited, this guide provides the established, industry-standard protocols for determining these critical parameters. Its known sensitivity to light necessitates careful handling and storage. Understanding its physicochemical properties through the detailed experimental procedures outlined herein is a crucial step for any researcher or drug development professional working with this and structurally related compounds.

References

- 1. This compound|CAS 219635-89-9 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. boronmolecular.com [boronmolecular.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

commercial availability of 1-(5-Iodopyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential applications of the chemical intermediate, 1-(5-Iodopyridin-2-yl)piperazine. This compound serves as a versatile building block in medicinal chemistry and drug discovery, primarily due to the presence of a reactive iodine atom and a piperazine moiety.

Commercial Availability

This compound is available from several chemical suppliers. The table below summarizes the offerings from various vendors. Please note that availability and product specifications may change, and it is recommended to consult the supplier directly for the most current information.

| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Sigma-Aldrich | 219635-89-9 | AldrichCPR | 219635-89-9 | C₉H₁₂IN₃ | 289.12 | Product is listed as discontinued. Buyer assumes responsibility for identity and purity confirmation. |

| Boron Molecular | BM1135 | ≥97% | 219635-89-9 | C₉H₁₂IN₃ | 289.12 | Available for purchase.[1] |

| Benchchem | B1341734 | 95% | 219635-89-9 | C₉H₁₂IN₃ | 289.12 | For research use only.[2] |

| ChemScene | CS-0207279 | ≥98% | 219635-89-9 | C₉H₁₂IN₃ | 289.12 | For research use only.[3] |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 219635-89-9 | Multiple Sources[1][2][3] |

| Molecular Formula | C₉H₁₂IN₃ | Multiple Sources[3] |

| Molecular Weight | 289.12 g/mol | Multiple Sources[2][3] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | ~135°C (with decomposition) | Benchchem[2] |

| SMILES | Ic1ccc(nc1)N2CCNCC2 | Sigma-Aldrich |

| InChI Key | MKKJIJFTSAYHBW-UHFFFAOYSA-N | Benchchem[2] |

| Storage | 4°C, protect from light. Sensitive to air. | ChemScene, Benchchem[2][3] |

| GHS Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich |

| Signal Word | Warning | Sigma-Aldrich |

| Hazard Statement | H302 (Harmful if swallowed) | Sigma-Aldrich |

Synthetic Considerations and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, general and widely accepted methods for the synthesis of N-arylpiperazines are applicable. These methods are foundational in medicinal chemistry for creating libraries of compounds for drug discovery.

General Synthetic Approach: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable dihalopyridine with piperazine.

Experimental Protocol Outline (Hypothetical):

-

Reactant Preparation: A solution of 2-chloro-5-iodopyridine (or a similar dihalopyridine) is prepared in a suitable solvent such as toluene or an alcohol.

-

Reaction with Piperazine: An excess of piperazine is added to the solution. The use of excess piperazine also serves as the base to neutralize the HCl formed during the reaction.

-

Heating: The reaction mixture is heated to reflux for a specified period (e.g., 18 hours) to ensure the completion of the reaction.[4]

-

Work-up: After cooling, the reaction mixture is typically diluted with water, and the product is extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product is then purified using techniques such as flash chromatography on silica gel to yield the desired this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly through metal-catalyzed cross-coupling reactions where the iodine atom can be readily functionalized.[2] The piperazine moiety is a common scaffold in many approved drugs and is known to be a "privileged structure" in medicinal chemistry.

Piperazine derivatives have a broad range of biological activities, including:

-

Anticancer[5]

-

Antiviral[6]

-

Antimicrobial[7]

-

Central Nervous System (CNS) activity (e.g., antipsychotic, antidepressant)[6]

The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.

This workflow illustrates how the initial chemical intermediate can be diversified into a library of compounds, which are then screened for biological activity to identify promising drug candidates. The versatility of the iodo-pyridyl-piperazine scaffold allows for the exploration of a wide chemical space to target various biological pathways and disease states.

References

- 1. boronmolecular.com [boronmolecular.com]

- 2. This compound|CAS 219635-89-9 [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 7. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SYNTHESIS AND BIOLOGICAL EFFICACY OF NOVEL PIPERAZINE ANALOGUES BEARING QUINOLINE AND PYRIDINE MOIETIES - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(5-Iodopyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical intermediate 1-(5-Iodopyridin-2-yl)piperazine. This compound is a valuable building block in medicinal chemistry and drug development. The guide details predicted spectroscopic data (NMR, IR, and MS), outlines standard experimental protocols for data acquisition, and includes a workflow for the synthesis and characterization of this compound.

Compound Identification and Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with an iodine atom and a piperazine moiety.[1][2][3][4] Its chemical structure makes it a versatile intermediate for the synthesis of more complex molecules, particularly through functionalization of the iodine atom via cross-coupling reactions.[4]

| Property | Value |

| CAS Number | 219635-89-9[1][2][3] |

| Molecular Formula | C₉H₁₂IN₃[1][2] |

| Molecular Weight | 289.12 g/mol [1][2] |

| Appearance | Solid[1] |

| Melting Point | Approximately 135°C (with decomposition)[4] |

| Purity | Typically ≥98%[2] |

Spectroscopic Data

The following tables present the predicted spectroscopic data for this compound based on its structure and typical values for similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.10 | d | 1H | Pyridine H-6 |

| 7.65 | dd | 1H | Pyridine H-4 |

| 6.40 | d | 1H | Pyridine H-3 |

| 3.50 | t | 4H | Piperazine -CH₂-N(Py) |

| 3.00 | t | 4H | Piperazine -CH₂-NH |

| 1.95 | s | 1H | Piperazine -NH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 158.5 | Pyridine C-2 |

| 150.0 | Pyridine C-6 |

| 145.0 | Pyridine C-4 |

| 110.0 | Pyridine C-3 |

| 82.0 | Pyridine C-5 (C-I) |

| 45.5 | Piperazine -CH₂-N(Py) |

| 45.0 | Piperazine -CH₂-NH |

IR (Infrared) Spectroscopy Data (Predicted)

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3250 | Medium, Broad | N-H Stretch (Piperazine) |

| 3050 | Weak | C-H Stretch (Aromatic) |

| 2950-2800 | Medium | C-H Stretch (Aliphatic) |

| 1600 | Strong | C=N Stretch (Pyridine Ring) |

| 1550 | Strong | C=C Stretch (Pyridine Ring) |

| 1450 | Medium | CH₂ Bend |

| 1250 | Strong | C-N Stretch |

| 820 | Strong | C-H Bend (Aromatic, out-of-plane) |

| 600 | Medium | C-I Stretch |

MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: Electrospray Ionization (ESI+)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 290.0 | 100 | [M+H]⁺ |

| 233.0 | 40 | [M+H - C₄H₉N]⁺ |

| 205.0 | 20 | [M+H - C₄H₉N₂]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A larger number of scans is typically required compared to ¹H NMR. The spectral width should encompass the expected range for carbon signals (e.g., 0-160 ppm).

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.[5]

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first collected. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount (e.g., 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[6] This stock solution is then further diluted to the low µg/mL or ng/mL range with the same solvent.[6]

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.

-

Data Acquisition: The sample solution is introduced into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system. The instrument is operated in positive ion mode to generate protonated molecules [M+H]⁺. The mass analyzer scans a range of mass-to-charge (m/z) ratios to detect the parent ion and any fragment ions.

-

Data Processing: The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis workflow.

References

- 1. 1-(5-ヨード-ピリジン-2-イル)-ピペラジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. This compound|CAS 219635-89-9 [benchchem.com]

- 5. webassign.net [webassign.net]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Synthesis of 1-(5-Iodopyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(5-Iodopyridin-2-yl)piperazine, a valuable building block in medicinal chemistry. This document details the primary synthetic routes, starting materials, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound is a key intermediate in the development of various pharmacologically active compounds. Its structure, featuring a piperazine moiety attached to an iodinated pyridine ring, allows for further functionalization, particularly through cross-coupling reactions at the iodo-position. This guide outlines the principal methods for its preparation, focusing on practical and efficient synthetic strategies.

Synthesis of the Starting Material: 2-Chloro-5-iodopyridine

The most common precursor for the synthesis of this compound is 2-chloro-5-iodopyridine. This section details its preparation from readily available starting materials.

Synthesis of 2-Amino-5-iodopyridine

A common route to 2-chloro-5-iodopyridine begins with the iodination of 2-aminopyridine.

Experimental Protocol: Iodination of 2-Aminopyridine

This protocol is adapted from a general method for the iodination of 2-aminopyridine.

-

Materials:

-

2-Aminopyridine

-

Iodine

-

Hydrogen Peroxide (30% aqueous solution)

-

Water

-

Ice

-

-

Procedure:

-

Dissolve 2-aminopyridine (1.0 eq.) in water.

-

Heat the solution to 60-80 °C.

-

Add iodine (1.0-1.2 eq.) portion-wise while maintaining the temperature.

-

After the addition of iodine is complete, continue stirring at 80-90 °C for 1-3 hours.

-

Cool the reaction mixture slightly and slowly add hydrogen peroxide (0.3-1.2 eq.) dropwise.

-

Maintain the temperature at 80-90 °C for an additional 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Heat the mixture to reflux for 20-30 minutes.

-

Cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the solid, wash with ice-cold water, and dry under vacuum to yield 2-amino-5-iodopyridine[1].

-

Synthesis of 2-Chloro-5-iodopyridine via Diazotization

2-Amino-5-iodopyridine can be converted to 2-chloro-5-iodopyridine through a Sandmeyer-type diazotization reaction.

Experimental Protocol: Diazotization of 2-Amino-5-iodopyridine

This protocol is a general procedure for the conversion of aminopyridines to chloropyridines.

-

Materials:

-

2-Amino-5-iodopyridine

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Copper(I) Chloride (CuCl) (optional, as catalyst)

-

-

Procedure:

-

Suspend 2-amino-5-iodopyridine (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.0-1.2 eq.) in water dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution or suspension of CuCl in concentrated HCl, if used.

-

Slowly add the cold diazonium salt solution to the CuCl/HCl mixture.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the mixture, neutralize with a base (e.g., NaOH or Na₂CO₃), and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 2-chloro-5-iodopyridine[2][3].

-

Synthesis of this compound

Two primary synthetic strategies are employed for the coupling of 2-chloro-5-iodopyridine with piperazine: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.

Figure 1: Primary synthetic routes to this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the nitrogen atom and the iodo substituent, facilitates nucleophilic attack by piperazine at the 2-position, displacing the chloride.

Experimental Protocol: SNAr Reaction

This protocol is adapted from the general procedure for the reaction of 2-halopyridines with piperazine.

-

Materials:

-

2-Chloro-5-iodopyridine

-

Piperazine (an excess is often used)

-

A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or neat piperazine)

-

A base (e.g., potassium carbonate (K₂CO₃) or triethylamine (NEt₃), optional, especially if excess piperazine is used)

-

-

Procedure:

-

To a reaction flask, add 2-chloro-5-iodopyridine (1.0 eq.) and piperazine (2.0-5.0 eq.).

-

Add a suitable solvent if not using neat piperazine.

-

If required, add a base (1.0-2.0 eq.).

-

Heat the reaction mixture to a temperature between 100-150 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine to remove excess piperazine and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound[4].

-

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction provides an alternative and often milder route to the desired product. This method typically involves the use of a protected piperazine, such as N-Boc-piperazine, followed by a deprotection step.

Experimental Protocol: Buchwald-Hartwig Amination and Deprotection

This two-step protocol is based on general procedures for Buchwald-Hartwig amination and subsequent Boc-deprotection.

Step 1: Buchwald-Hartwig Amination

Figure 2: Workflow for the Buchwald-Hartwig amination step.

-

Materials:

-

2-Chloro-5-iodopyridine (1.0 eq.)

-

tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.1-1.5 eq.)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (1-10 mol%)

-

Base (e.g., sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃)) (1.5-2.5 eq.)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

-

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloro-5-iodopyridine, N-Boc-piperazine, the palladium catalyst, the phosphine ligand, and the base.

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate[2][5][6][7].

-

Step 2: Boc Deprotection

-

Materials:

-

tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate

-

Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., dioxane or methanol)

-

Dichloromethane (DCM) or other suitable solvent

-

-

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq.) in dichloromethane.

-

Add an excess of trifluoroacetic acid (e.g., 5-10 eq.) or the HCl solution.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is > 9.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford this compound[8].

-

Quantitative Data Summary

The following tables summarize representative reaction conditions and expected yields for the key synthetic transformations. Note that specific yields for the target molecule may vary and optimization is often required.

Table 1: Synthesis of 2-Chloro-5-iodopyridine

| Starting Material | Reaction | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 2-Aminopyridine | Iodination | I₂, H₂O₂ | Water | 80-90 | 70-85 |

| 2-Amino-5-iodopyridine | Diazotization | NaNO₂, HCl | Water/HCl | 0-60 | 50-70 |

Table 2: Synthesis of this compound

| Starting Material | Piperazine Source | Method | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 2-Chloro-5-iodopyridine | Piperazine | SNAr | Piperazine (excess) | Neat or DMF | 100-150 | 60-90 |

| 2-Chloro-5-iodopyridine | N-Boc-piperazine | Buchwald-Hartwig | Pd catalyst, Ligand, Base | Toluene/Dioxane | 80-110 | 70-95 (for coupling) |

| Boc-protected intermediate | - | Deprotection | TFA or HCl | DCM | Room Temp. | >95 |

Conclusion

The synthesis of this compound can be reliably achieved through established synthetic methodologies. The choice between Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination will depend on factors such as substrate availability, desired purity, and scalability. The SNAr route is often simpler and more cost-effective for large-scale synthesis, while the Buchwald-Hartwig amination may offer milder conditions and higher yields for more sensitive substrates. This guide provides a solid foundation for researchers to develop and optimize the synthesis of this important chemical intermediate.

References

- 1. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 2. portal.tpu.ru [portal.tpu.ru]

- 3. calibrechem.com [calibrechem.com]

- 4. US2606906A - 1-(2-pyridyl) piperazine and process of preparing same - Google Patents [patents.google.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

reaction mechanism for 1-(5-Iodopyridin-2-yl)piperazine formation

An In-depth Technical Guide on the Reaction Mechanism for the Formation of 1-(5-Iodopyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its structure, featuring a piperazine moiety attached to an iodinated pyridine ring, allows for diverse functionalization, making it a valuable intermediate in the development of novel therapeutics. This technical guide provides a detailed overview of the primary reaction mechanism for its synthesis, supported by experimental protocols and quantitative data.

Core Reaction Mechanisms

The formation of this compound is predominantly achieved through two robust and widely adopted synthetic strategies:

-

Nucleophilic Aromatic Substitution (SNAr)

-

Buchwald-Hartwig Amination

This guide will focus on the more direct and commonly employed SNAr pathway.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a cornerstone of heterocyclic chemistry, enabling the straightforward formation of carbon-nitrogen bonds. In the synthesis of this compound, this reaction typically involves the displacement of a halide from an activated pyridine ring by the nucleophilic piperazine.

The starting material of choice is often a 2-halo-5-iodopyridine, with 2-chloro-5-iodopyridine being a common precursor due to the high reactivity of the chlorine atom at the 2-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the C2 position, making it susceptible to substitution.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nitrogen atom of piperazine acts as a nucleophile, attacking the carbon atom bearing the leaving group (chloride) on the pyridine ring. This initial attack disrupts the aromaticity of the pyridine ring and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and the nitrogen atom.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the leaving group (chloride ion). This step is typically irreversible and drives the reaction to completion, yielding the desired this compound.

Experimental Protocols

The following experimental protocol for the synthesis of this compound via an SNAr reaction is based on established literature procedures.

Synthesis of this compound from 2-Chloro-5-iodopyridine

Reagents and Materials:

-

2-Chloro-5-iodopyridine

-

Piperazine

-

Solvent (e.g., 1,4-dioxane, ethanol, or N,N-dimethylformamide)

-

Base (optional, e.g., potassium carbonate, triethylamine)

Procedure:

A mixture of 2-chloro-5-iodopyridine (1 equivalent) and piperazine (typically in excess, e.g., 5 equivalents) is heated in a suitable solvent. The reaction is often carried out at elevated temperatures, for instance, by heating to reflux in a solvent like ethanol or at a specific temperature such as 110°C in 1,4-dioxane. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then subjected to a standard work-up procedure, which may involve partitioning between an organic solvent (e.g., ethyl acetate) and water, followed by purification of the organic layer. Purification is commonly achieved by column chromatography on silica gel to afford the pure this compound.

Quantitative Data

The yield of the SNAr reaction for the synthesis of this compound can vary depending on the specific reaction conditions. The table below summarizes representative quantitative data from a documented procedure.

| Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Chloro-5-iodopyridine | Piperazine (5 eq.) | 1,4-Dioxane | 110 | 16 | 60 |

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the logical flow of the Nucleophilic Aromatic Substitution (SNAr) reaction for the formation of this compound.

References

In-Depth Technical Guide: Potential Hazards and Safety Precautions for 1-(5-Iodopyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and potential hazards associated with 1-(5-Iodopyridin-2-yl)piperazine (CAS No. 219635-89-9). Due to the limited availability of specific toxicological data for this compound, this document also incorporates information from structurally related molecules, namely piperazine and various iodopyridines, to offer a more complete safety profile. All personnel handling this substance should be thoroughly trained in laboratory safety and have access to the appropriate personal protective equipment (PPE).

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available Safety Data Sheets (SDS), the compound is assigned the following GHS hazard classifications:

Data Presentation: GHS Classification

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 |

| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation | Danger/Warning | GHS05 / GHS07 |

| Serious Eye Damage/Eye Irritation | Category 1/2A | H318/H319: Causes serious eye damage / Causes serious eye irritation | Danger/Warning | GHS05 / GHS07 |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Danger | GHS08 |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Warning | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |

Note: Classifications may vary slightly between suppliers. The most conservative classification should be adopted for risk assessment.

Toxicological Data Summary

No specific LD50 or quantitative irritation data for this compound has been found in the public domain. The following table summarizes data for its core structural components, piperazine and iodopyridine derivatives, to infer potential toxicity.

Data Presentation: Quantitative Toxicological Data (Surrogate Compounds)

| Substance | Test | Species | Route | Value | Reference |

| Piperazine | LD50 | Rat | Oral | 1,900 - 2,600 mg/kg | [1][2] |

| Piperazine | LD50 | Mouse | Oral | 600 mg/kg | [3] |

| Piperazine | LD50 | Rabbit | Dermal | 8,300 mg/kg | [1] |

| Piperazine | Skin Corrosion | Rabbit | Dermal | Corrosive (OECD 404/431) | [1][4][5] |

| Piperazine | Eye Damage | Rabbit | Ocular | Causes serious eye damage | [1][3] |

| 5-Iodopyrimidine | GHS Classification | - | Oral | Category 4 (Harmful if swallowed) | [6] |

| 5-Iodopyrimidine | GHS Classification | - | Inhalation | Category 4 (Harmful if inhaled) | [6] |

| 5-Iodopyrimidine | GHS Classification | - | Skin | Category 2 (Causes skin irritation) | [6] |

| 5-Iodopyrimidine | GHS Classification | - | Eye | Category 2A (Causes serious eye irritation) | [6] |

Inference for this compound: The piperazine moiety suggests a potential for skin and eye corrosivity and sensitization.[1][7] The iodopyridine component contributes to its classification as harmful if swallowed or inhaled and as a skin and eye irritant.[6] The combined structure should be handled as a substance that is harmful by ingestion, corrosive to skin and eyes, and a potential sensitizer.

Safety Precautions and Handling

Adherence to strict safety protocols is mandatory when working with this compound.

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[8] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.[9]

-

Skin Protection : Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.

-

Respiratory Protection : If working outside a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate particulate filter is required.[9]

-

-

Hygiene Measures : Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory. Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store locked up, protected from light and moisture.[1] The substance is hygroscopic and light-sensitive.[10]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Emergency Procedures

Mandatory Visualization: Chemical Spill Response Workflow

Caption: Workflow for responding to a solid chemical spill.

-

First Aid Measures :

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

In Case of Skin Contact : Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[1]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[1]

-

Risk Management and Experimental Planning

A thorough risk assessment must be conducted before any new procedure involving this compound.

Mandatory Visualization: Laboratory Risk Assessment Workflow

Caption: A six-step workflow for laboratory risk assessment.

Experimental Protocols for Hazard Evaluation

The following are summaries of standard OECD guidelines used to determine the GHS classifications for acute toxicity, skin corrosion, and eye irritation. These protocols would be required to generate specific data for this compound.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

-

Objective : To determine the acute oral toxicity of a substance and classify it according to the GHS. This method uses a stepwise procedure with a small number of animals.

-

Animal Model : Typically, rats (usually females) are used. Animals are fasted prior to dosing.

-

Procedure :

-

A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is selected based on existing information.

-

A group of three animals is dosed with the substance via oral gavage.

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded periodically.

-

Dosing Progression :

-

If mortality is observed in 2 or 3 animals, the test is stopped, and the substance is classified.

-

If 0 or 1 animal dies, the procedure is repeated with a higher or lower dose, respectively, in another group of three animals.

-

This stepwise process continues until the criteria for classification are met.

-

-

-

Endpoint : The primary endpoint is the number of mortalities within each dosing group, which allows for classification into one of the GHS acute toxicity categories.

Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD Guideline 404)

-

Objective : To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Animal Model : The albino rabbit is the preferred species.

-

Procedure :

-

A small area of the animal's back is clipped free of fur.

-

0.5 g of the solid test substance, moistened with a small amount of water, is applied to a gauze patch.

-

The patch is applied to the prepared skin area and held in place with a semi-occlusive dressing for a 4-hour exposure period.

-

After 4 hours, the patch and any residual substance are removed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Endpoint : Skin reactions are scored based on a standardized scale. If irreversible damage like ulcers, bleeding, or bloody scabs occurs, the substance is classified as corrosive. Reversible damage leads to a classification of irritant.

Experimental Protocol: Acute Eye Irritation/Corrosion (OECD Guideline 405)

-

Objective : To determine the potential of a substance to produce irritation or corrosion when applied to the eye.

-

Animal Model : Albino rabbits are typically used. The use of analgesics and anesthetics is required to minimize pain and distress.

-

Procedure :

-

A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is applied into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.

-

The eye is not washed out after instillation.

-

The eye is examined for lesions of the cornea (opacity), iris, and conjunctiva (redness, swelling) at 1, 24, 48, and 72 hours after application.

-

The observation period can be extended up to 21 days to assess the reversibility of effects.

-

-

Endpoint : Ocular lesions are scored using a standardized system. The severity and reversibility of the scores determine the final classification as corrosive, a severe irritant, or an irritant.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. chemicalbook.com [chemicalbook.com]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Exploration of 1-(5-Iodopyridin-2-yl)piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 1-(5-iodopyridin-2-yl)piperazine derivatives. This class of compounds holds significant potential in the development of novel therapeutics, particularly for central nervous system (CNS) disorders, due to the versatile nature of the arylpiperazine scaffold.

Introduction

The this compound core is a key pharmacophore found in a variety of biologically active molecules. Piperazine derivatives are a well-established class of compounds in medicinal chemistry, known for their interactions with a range of biological targets, including G-protein coupled receptors (GPCRs) and various enzymes.[1] The presence of the pyridine ring and the piperazine moiety allows for diverse structural modifications to fine-tune the pharmacological profile of these derivatives. The iodine atom on the pyridine ring serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a wide array of analogues.[2]

This guide will delve into the synthetic methodologies for preparing these derivatives, their biological activities with a focus on CNS targets, and the structural requirements for achieving desired potency and selectivity.

Synthetic Methodologies

The synthesis of this compound derivatives typically involves a multi-step process. The core scaffold, this compound, is a commercially available chemical intermediate, which simplifies the initial steps of synthesis.[2]

General Synthesis of the Core Scaffold

The formation of the 1-(aryl)piperazine linkage is a common reaction in medicinal chemistry. A prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between an activated aryl halide and piperazine. For the synthesis of the core scaffold, this would involve the reaction of 2-chloro-5-iodopyridine with an excess of piperazine.

Experimental Protocol: Synthesis of this compound

A mixture of 2-chloro-5-iodopyridine and an excess of piperazine (typically 3-5 equivalents) is heated in a suitable solvent, such as dioxane or dimethylformamide (DMF), at a temperature ranging from 100 to 150 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the excess piperazine is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification is typically achieved by column chromatography on silica gel to afford this compound.

Derivatization of the Piperazine Moiety

Further derivatization of the this compound core is achieved by targeting the secondary amine of the piperazine ring. Common reactions include:

-

N-Alkylation: Reaction with various alkyl halides or mesylates in the presence of a base (e.g., potassium carbonate, triethylamine) in a polar aprotic solvent (e.g., acetonitrile, DMF).

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

-

Amide Coupling: Reaction with carboxylic acids or acyl chlorides in the presence of a coupling agent (e.g., EDC/HOBt) or a base, respectively.

Modification of the Pyridine Ring

The iodine atom on the pyridine ring is a key feature that allows for further diversification of the scaffold through various cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to introduce new aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to introduce alkynyl substituents.

-

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst and a base to introduce alkenyl groups.

Logical Workflow for the Synthesis of this compound Derivatives

Caption: Synthetic routes to this compound derivatives.

Biological Activities and Therapeutic Potential

Arylpiperazine derivatives are known to exhibit a wide range of pharmacological activities, with a significant number of them targeting CNS receptors.[3] Based on the structure of this compound, it is anticipated that its derivatives will primarily interact with dopamine and serotonin receptors.

Dopamine Receptor Ligands

Derivatives of arylpiperazines are well-documented as ligands for dopamine D2-like receptors (D2, D3, and D4).[4][5] These receptors are key targets for the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[6] The affinity and selectivity for these receptor subtypes can be modulated by the nature of the substituent on the second nitrogen of the piperazine ring.

Serotonin Receptor Ligands

The arylpiperazine moiety is a classic pharmacophore for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[7][8] Ligands targeting these receptors are used in the treatment of anxiety, depression, and other mood disorders.[3] The electronic and steric properties of the aryl group and the substituent on the piperazine nitrogen play a crucial role in determining the affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors.

Quantitative Biological Data of Analogous Compounds

While specific quantitative data for this compound derivatives are not widely available in the public domain, data from structurally related compounds provide valuable insights into their potential activity. The following table summarizes binding affinities (Ki values) of representative arylpiperazine derivatives for dopamine and serotonin receptors.

| Compound Class | Receptor Target | Ki (nM) | Reference |

| 1-Aryl-4-substituted-piperazines | D2 | 90.6 | [9] |

| 1-Aryl-4-substituted-piperazines | D3 | 1.4 | [4] |

| 1-Aryl-4-substituted-piperazines | 5-HT1A | 1.4 - 31.7 | [9] |

| 1-Aryl-4-substituted-piperazines | 5-HT2A | >1000 | |

| 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives | D2 | 0.9 - 3.3 (EC50) | [10] |

| 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives | D3 | 10 - 19 (EC50) | [10] |

| 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives | 5-HT1A | 1.4 - 2.3 (EC50) | [10] |

Structure-Activity Relationships (SAR)

The biological activity of arylpiperazine derivatives is highly dependent on their structural features. Key SAR observations for related compounds that can be extrapolated to the this compound series include: